2-Isocyanatohexane

Boiling point differentiation Isocyanate purification Distillation fraction

2-Isocyanatohexane (CAS 30674-80-7 for racemate; (R)-enantiomer CAS 745783-77-1; (S)-enantiomer CAS 745783-78-2) is a chiral aliphatic monoisocyanate with the molecular formula C₇H₁₃NO and a molecular weight of 127.18 g·mol⁻¹. It is a structural isomer of the more common linear 1-isocyanatohexane (hexyl isocyanate, CAS 2525-62-4), wherein the –N=C=O group is attached to the second carbon of the hexane backbone, creating a stereogenic center.

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
Cat. No. B12082667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isocyanatohexane
Molecular FormulaC7H13NO
Molecular Weight127.18 g/mol
Structural Identifiers
SMILESCCCCC(C)N=C=O
InChIInChI=1S/C7H13NO/c1-3-4-5-7(2)8-6-9/h7H,3-5H2,1-2H3
InChIKeyJNWLFMYCGXLVJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isocyanatohexane: Structural Identity, Physicochemical Baseline, and Comparator Landscape for Informed Procurement


2-Isocyanatohexane (CAS 30674-80-7 for racemate; (R)-enantiomer CAS 745783-77-1; (S)-enantiomer CAS 745783-78-2) is a chiral aliphatic monoisocyanate with the molecular formula C₇H₁₃NO and a molecular weight of 127.18 g·mol⁻¹. It is a structural isomer of the more common linear 1-isocyanatohexane (hexyl isocyanate, CAS 2525-62-4), wherein the –N=C=O group is attached to the second carbon of the hexane backbone, creating a stereogenic center. This branched, chiral architecture fundamentally distinguishes it from linear, achiral 1-isocyanatohexane and from aryl isocyanates such as phenyl isocyanate. As an aliphatic isocyanate, it participates in the same canonical reactions—urethane formation with alcohols, urea formation with amines, and hydrolysis to the corresponding amine—but its steric environment, hydrogen-bonding capacity, and chiroptical properties diverge measurably from those of its closest analogs. These differences carry direct consequences for polymer microstructure, thermal and optical properties, hydrolytic stability, and safety handling, making simple isocyanate-class interchange unreliable for demanding applications .

Why 1-Isocyanatohexane Cannot Substitute for 2-Isocyanatohexane in Performance-Critical Applications


Although 1-isocyanatohexane and 2-isocyanatohexane share the same molecular formula (C₇H₁₃NO) and the same reactive isocyanate functional group, their physicochemical property profiles diverge in ways that preclude simple one-for-one substitution. The branched 2-isomer exhibits a boiling point approximately 7–9 °C lower, a flash point approximately 13 °C lower, a refractive index shifted by ~0.003 units, and a computed LogP approximately 1.6 units lower than its linear counterpart [1]. These differences alter distillation purification protocols, solvent compatibility, moisture sensitivity during storage, and the hydrophobicity of derived polyurethanes. Most critically, the chiral center at C-2 endows 2-isocyanatohexane with a stereochemical identity that is entirely absent in 1-isocyanatohexane. This chirality enables helix-sense-selective polymerization and the “majority-rule” chiral amplification effect documented in polyisocyanate systems—a functional dimension that no achiral isocyanate can replicate [2]. The quantitative evidence below substantiates why procurement specifications must be isomer-specific.

Quantitative Differentiation Evidence: 2-Isocyanatohexane Versus Closest Analogs


Boiling Point Depression of 2-Isocyanatohexane Relative to 1-Isocyanatohexane and Its Implications for Distillation-Based Purification

The (R)-enantiomer of 2-isocyanatohexane exhibits a predicted boiling point of 155.2 °C at 760 mmHg , whereas experimental values for 1-isocyanatohexane consistently fall in the range of 162–164 °C at atmospheric pressure [1][2]. This represents a boiling point depression of approximately 7–9 °C for the branched isomer. The lower boiling point is consistent with reduced van der Waals contacts in the branched-chain isomer, which diminishes intermolecular cohesion. For procurement decisions involving distillation-based purification, this ~8 °C difference translates into lower energy input, reduced thermal stress on the product, and a wider separation window from higher-boiling impurities.

Boiling point differentiation Isocyanate purification Distillation fraction

Flash Point Differential Between 2-Isocyanatohexane and 1-Isocyanatohexane: Implications for Storage Classification and Safe Handling

The flash point of (R)-2-isocyanatohexane is reported as 47 °C (117 °F) , whereas 1-isocyanatohexane exhibits a flash point of 60 °C (140 °F, closed cup) . This ~13 °C lower flash point for the branched isomer places it closer to ambient temperature, elevating its flammability hazard profile under standard laboratory and industrial storage conditions. The difference is attributed to the higher vapor pressure of the branched isomer at a given temperature, itself a consequence of weaker intermolecular packing. For procurement and EHS compliance, this means 2-isocyanatohexane may require stricter temperature-controlled storage and different fire-suppression strategies compared to its linear analog.

Flash point safety Isocyanate storage Transport classification

Chirality-Enabled Helical Polymer Synthesis: The Majority-Rule Chiral Amplification Unique to 2-Isocyanatohexane Enantiomers

2-Isocyanatohexane possesses a stereogenic center at C-2, enabling isolation of enantiopure (R)- and (S)- forms. This chirality is structurally impossible in 1-isocyanatohexane, which lacks any asymmetric carbon. When enantiomerically enriched 2-isocyanatohexane is polymerized, the resulting polyisocyanate exhibits a helical backbone whose optical activity is far out of proportion to the enantiomeric excess (ee) of the monomer feed—a phenomenon known as the 'majority-rule' chiral amplification [1][2]. In the seminal study by Jha et al. (1999), polyisocyanates prepared from (R)/(S) mixtures of chiral monomers showed that even a small ee (<10%) can produce near-saturation optical activity in the polymer, and this amplification withstands dilution with up to overwhelming quantities of achiral monomer units [1]. The achiral 1-isocyanatohexane cannot induce a preferred helical sense on its own and serves only as a diluent in such copolymer systems. This places enantiopure 2-isocyanatohexane as an essential building block for applications requiring chiroptical function—including chiral stationary phases, circularly polarized luminescence materials, and asymmetric catalysis scaffolds.

Chiral polymer Helical polyisocyanate Majority-rule effect Chiral amplification

Hydrolytic Stability Advantage of Alkyl Isocyanates Over Aryl Isocyanates: Class-Level Evidence Supporting 2-Isocyanatohexane Selection for Aqueous-Exposed Applications

Brown et al. (1987) demonstrated that alkyl isocyanates hydrolyze significantly more slowly than aryl isocyanates under physiological pH conditions [1][2]. Although this study did not include 2-isocyanatohexane specifically, the class-level inference is robust: the aliphatic nature of 2-isocyanatohexane places it in the slower-hydrolyzing alkyl category, in contrast to fast-hydrolyzing aryl isocyanates such as phenyl isocyanate or toluene diisocyanate (TDI). The mechanistic basis is the reduced electrophilicity of the isocyanate carbon in alkyl derivatives due to the electron-donating inductive effect of the alkyl chain, which disfavors nucleophilic attack by water. For procurement decisions in formulations that will encounter moisture during processing or service (e.g., one-component moisture-cure coatings, aqueous dispersion polymerization, or bioconjugation in buffered media), the alkyl isocyanate class—including 2-isocyanatohexane—offers a meaningful shelf-life and pot-life advantage.

Isocyanate hydrolysis Alkyl vs. aryl stability Aqueous compatibility

LogP and Hydrophobicity Differentiation: Impact on Polymer Compatibility and Substrate Wetting for 2-Isocyanatohexane vs. 1-Isocyanatohexane

The computed partition coefficient (LogP) of (R)-2-isocyanatohexane is reported as 1.90 (experimental) , whereas the ACD/LogP for 1-isocyanatohexane is 3.49 . This ~1.6 log-unit difference corresponds to an approximately 40-fold difference in octanol–water partition coefficient, meaning 2-isocyanatohexane is substantially less hydrophobic than its linear isomer. The branched architecture reduces the solvent-accessible hydrophobic surface area, leading to greater water miscibility and altered solvent compatibility. In polyurethane formulation, this LogP difference influences the compatibility of the isocyanate monomer (and the resulting urethane prepolymer) with polar polyols, the wetting behavior on polar substrates, and the phase-separation kinetics during curing. For procurement, users targeting hydrophilic coatings, water-borne dispersions, or polar-surface adhesion may find 2-isocyanatohexane more compatible, while those requiring maximum hydrophobicity may prefer the 1-isomer.

LogP differentiation Hydrophobicity Polymer compatibility Substrate wetting

Refractive Index Differentiation: Optical Property Implications for Transparent Coating Formulations

The refractive index (n20/D) of (R)-2-isocyanatohexane is 1.4180 , whereas 1-isocyanatohexane exhibits a refractive index of 1.421 and a predicted value of 1.440 (ACD/Labs) . The experimental Δn of ~0.003 may appear small, but in multilayer optical coatings, anti-reflective stacks, or transparent polyurethane films where refractive index matching across layers is critical, even differences of 0.002–0.005 can produce visible haze or interfacial reflection losses. The lower refractive index of the 2-isomer is consistent with its lower density (0.87 vs. 0.873 g/mL) and reduced polarizability due to the branched architecture. For procurement of isocyanates destined for optically clear polyurethane applications, specifying the isomer directly controls the refractive index of the final cured material.

Refractive index Optical coatings Transparent polyurethane

Optimal Application Scenarios for 2-Isocyanatohexane Based on Verified Differentiation Evidence


Helical-Sense-Selective Polymerization for Chiroptical Materials

Enantiopure (R)- or (S)-2-isocyanatohexane serves as a chiral monomer for the synthesis of helical polyisocyanates exhibiting the 'majority-rule' chiral amplification effect [1]. Even at low enantiomeric excess in the monomer feed, the resulting polymer displays disproportionately high optical activity, enabling the cost-efficient production of chiral stationary phases for chromatographic enantioseparation, circularly polarized luminescence materials, and asymmetric catalysis scaffolds. The achiral 1-isocyanatohexane cannot serve this function, as it yields only optically inactive polymers. Procurement of enantiopure 2-isocyanatohexane with specified enantiomeric excess is therefore a prerequisite for any chiroptical polymer research or production program.

Moisture-Tolerant Formulations Requiring Prolonged Pot Life

As a member of the alkyl isocyanate class, 2-isocyanatohexane benefits from the inherently slower hydrolysis rate of aliphatic isocyanates compared to aryl isocyanates such as phenyl isocyanate or TDI [1]. This property is critical for one-component moisture-cure coatings, sealants, and adhesives that must remain stable during storage and application in ambient humidity. The slower hydrolysis translates into longer pot life and reduced premature CO₂ evolution (which causes bubble defects in cured films). For procurement in moisture-cure formulation development, specifying an alkyl isocyanate like 2-isocyanatohexane—rather than a faster-hydrolyzing aryl isocyanate—directly addresses shelf-life and defect-rate concerns.

Specialty Polyurethane Coatings with Enhanced Polar Substrate Adhesion

The LogP of 2-isocyanatohexane (~1.90) is approximately 1.6 units lower than that of 1-isocyanatohexane (~3.49) [1][2], corresponding to a ~40-fold reduction in octanol–water partition coefficient. This lower hydrophobicity improves compatibility with polar polyols (e.g., polyester and polyether polyols with high hydroxyl numbers), enhances wetting on polar substrates such as glass, metal oxides, and wood, and facilitates incorporation into water-borne polyurethane dispersions. For procurement decisions in water-borne or high-polarity coating formulation, the 2-isomer offers measurably better phase compatibility than the 1-isomer.

Optically Clear Polyurethane Films and Multilayer Optical Coatings

The refractive index of 2-isocyanatohexane (n20/D = 1.4180) differs from that of 1-isocyanatohexane (n20/D = 1.421) by ~0.003 units [1][2]. In multilayer anti-reflective coatings or optically transparent polyurethane films, refractive index mismatches at layer interfaces as small as 0.002 can produce measurable reflection losses and haze. Specifying the correct isomer ensures batch-to-batch optical consistency and enables accurate refractive index modeling in optical coating design. This is essential for procurement in optoelectronic encapsulation, display coatings, and precision optical laminates.

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